molecular formula C15H12N2O3 B14589167 Benzoic acid, 4-[(benzoylhydrazono)methyl]- CAS No. 61471-41-8

Benzoic acid, 4-[(benzoylhydrazono)methyl]-

Cat. No.: B14589167
CAS No.: 61471-41-8
M. Wt: 268.27 g/mol
InChI Key: LQQWDIKRLCNTFI-UHFFFAOYSA-N
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Description

Benzoic acid, 4-[(benzoylhydrazono)methyl]- is an organic compound with a complex structure that includes a benzoic acid moiety and a benzoylhydrazono group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-[(benzoylhydrazono)methyl]- typically involves the reaction of benzoic acid derivatives with hydrazine derivatives under controlled conditions. One common method includes the condensation of 4-formylbenzoic acid with benzoylhydrazine in the presence of an acid catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-[(benzoylhydrazono)methyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted benzoic acids, amines, and various aromatic derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Benzoic acid, 4-[(benzoylhydrazono)methyl]- has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism by which benzoic acid, 4-[(benzoylhydrazono)methyl]- exerts its effects involves interactions with specific molecular targets and pathways. The hydrazono group can form hydrogen bonds and interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 4-methyl-:

    Benzoic acid, 4-methoxy-:

Uniqueness

Benzoic acid, 4-[(benzoylhydrazono)methyl]- is unique due to the presence of the hydrazono group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other benzoic acid derivatives, making it a valuable compound for research and industrial applications .

Properties

CAS No.

61471-41-8

Molecular Formula

C15H12N2O3

Molecular Weight

268.27 g/mol

IUPAC Name

4-[(benzoylhydrazinylidene)methyl]benzoic acid

InChI

InChI=1S/C15H12N2O3/c18-14(12-4-2-1-3-5-12)17-16-10-11-6-8-13(9-7-11)15(19)20/h1-10H,(H,17,18)(H,19,20)

InChI Key

LQQWDIKRLCNTFI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NN=CC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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